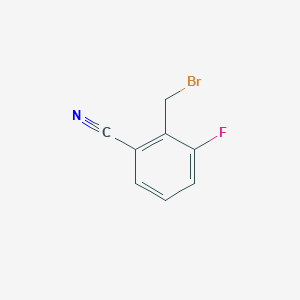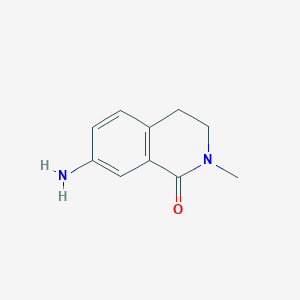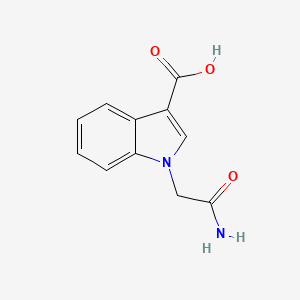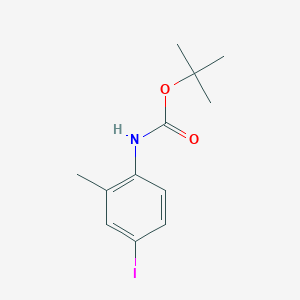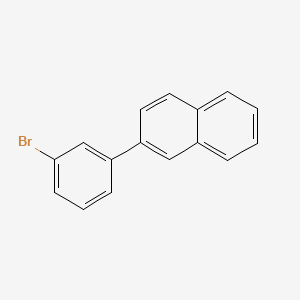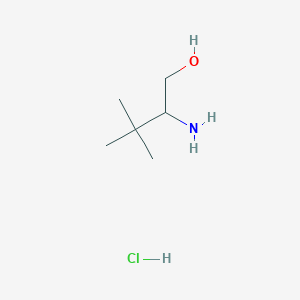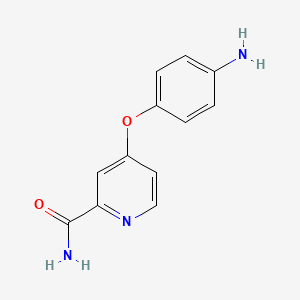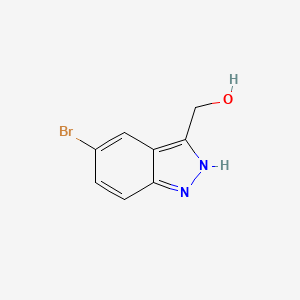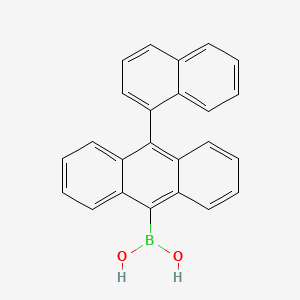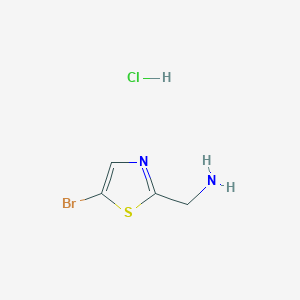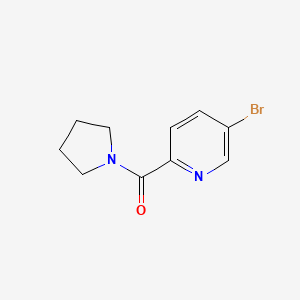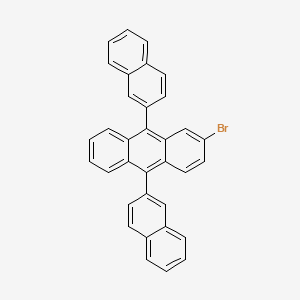
2-ブロモ-9,10-ビス(2-ナフチル)アントラセン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-9,10-bis(2-naphthalenyl)anthracene, also known as BNPA, is a fluorescent dye that has been widely used in scientific research due to its unique properties. BNPA is a high-affinity fluorescent dye that is highly soluble in both organic and aqueous solvents. It is also highly stable and has a long shelf life. BNPA has been used in a variety of applications, including fluorescence microscopy, fluorescence imaging, and fluorescence-based bioassays.
科学的研究の応用
有機エレクトロニクス
2-ブロモ-9,10-ビス(2-ナフチル)アントラセン: は、その半導体特性により、有機エレクトロニクスの分野で使用されています。これは、有機発光ダイオード (OLED) やその他の電子デバイスの構成要素として役立ちます。 高い熱安定性と電荷輸送能力により、時間とともに信頼性の高い性能を必要とする電子部品に適しています .
太陽電池
再生可能エネルギーの分野では、この化合物は太陽電池におけるその役割について研究されています。 強い光吸収特性と安定した光物理特性により、太陽エネルギーを電気エネルギーに変換することで太陽電池の効率に貢献しています .
製薬研究
直接医薬品に使用されるわけではありませんが、2-ブロモ-9,10-ビス(2-ナフチル)アントラセンは製薬研究に携わっています。医薬品特性を持つ可能性のあるより複雑な分子の合成における試薬または中間体として使用されます。 その役割は、創薬の初期段階において重要です .
化学合成
このアントラセン誘導体は、化学合成において貴重な化合物です。さまざまな有機化合物の調製における中間体として作用します。 その臭素原子は、さらなる化学反応で使用して、材料科学や化学のさまざまな分野で多様な用途を持つことができる、幅広い誘導体を作成することができます .
材料科学
材料科学では、2-ブロモ-9,10-ビス(2-ナフチル)アントラセンは、独自の特性を持つ新しい材料の開発に貢献しています。 これは、特に、先進技術の開発に不可欠な、特定の光学特性または電子特性を示す材料を作成する際に役立ちます .
分析化学
最後に、この化合物は、分析化学において、標準物質または参照物質として使用されています。 その明確に定義された構造と特性により、機器の校正または分析方法の検証に使用することができ、化学分析の精度と信頼性を確保できます .
作用機序
Target of Action
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a conjugated compound with a large conjugated system . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules in the formation of organic semiconductor devices . The large conjugated system in the molecule allows it to effectively change the optoelectronic properties of the target molecules, such as their emission and absorption wavelengths .
Result of Action
The molecular and cellular effects of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene are primarily related to its role in organic semiconductor devices. By acting as an electron donor, it can influence the optoelectronic properties of these devices .
Action Environment
The action, efficacy, and stability of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can be influenced by various environmental factors. For instance, the compound’s storage temperature should be room temperature, and it should be sealed in dry conditions to maintain its stability .
生化学分析
Biochemical Properties
2-Bromo-9,10-bis(2-naphthalenyl)anthracene plays a significant role in biochemical reactions due to its large conjugated system. This compound interacts with various enzymes and proteins, primarily through π-π interactions and hydrophobic interactions. For instance, it can bind to cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can interact with DNA and RNA, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene on cellular processes are profound. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By generating ROS, this compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. Furthermore, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can change over time. This compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and air. Long-term studies have shown that 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At high doses, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can influence the activity of other metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene within different cellular compartments can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can affect its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-bromo-9,10-dinaphthalen-2-ylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPXSAMRFIMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623821 |
Source


|
| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474688-76-1 |
Source


|
| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


